Orthogonal Stability: Acid-Stable Z Group vs. Base-Labile Fmoc-Val-OMe
Z-Val-OMe incorporates a benzyloxycarbonyl (Z) protecting group that remains stable under the acidic conditions (e.g., 20-50% TFA in DCM) typically used to cleave Boc groups, and under the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc removal [1]. In contrast, Fmoc-Val-OMe is rapidly deprotected under the basic conditions used for Fmoc removal, and Boc-Val-OMe is cleaved under the acidic conditions used for Boc removal. This orthogonal stability is not quantitative but is a definitive, class-level characteristic that enables selective, sequential deprotection in complex syntheses .
| Evidence Dimension | Nα-Protecting Group Stability |
|---|---|
| Target Compound Data | Z group stable to 20-50% TFA/DCM (Boc cleavage) and 20% piperidine/DMF (Fmoc cleavage) |
| Comparator Or Baseline | Fmoc group: labile to 20% piperidine/DMF; Boc group: labile to 20-50% TFA/DCM |
| Quantified Difference | Not applicable; this is a categorical orthogonal stability comparison. |
| Conditions | Standard peptide synthesis deprotection reagents |
Why This Matters
This orthogonal stability profile is essential for users employing mixed protecting group strategies (e.g., Z/Boc, Z/Alloc) or performing modifications on acid/base-sensitive substrates, preventing premature deprotection and ensuring synthetic success .
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. View Source
